molecular formula C7H16Cl2N2 B6590793 (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride CAS No. 1199792-83-0

(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride

Cat. No. B6590793
CAS RN: 1199792-83-0
M. Wt: 199.12 g/mol
InChI Key: IVGBVHLSHNCEEE-QYCVXMPOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride, also known as Ro 25-6981, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized by Hoffmann-La Roche in 1995 and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981 acts as a competitive antagonist of the NMDA receptor, specifically targeting the NR2B subunit. By blocking the binding of glutamate to the receptor, this compound 25-6981 prevents the influx of calcium ions into the neuron, which is a key step in the process of synaptic plasticity.
Biochemical and Physiological Effects
This compound 25-6981 has been shown to have a number of biochemical and physiological effects in animal models. These include reducing the excitotoxicity of glutamate, decreasing the production of free radicals, and increasing the expression of neurotrophic factors. This compound 25-6981 has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981 has several advantages for use in laboratory experiments. It is highly selective for the NR2B subunit of the NMDA receptor, which allows for precise targeting of this receptor subtype. This compound 25-6981 is also highly soluble in water, which makes it easy to administer in vivo. However, one limitation of this compound 25-6981 is its relatively short half-life, which requires frequent dosing to maintain therapeutic levels.

Future Directions

There are several potential future directions for research on (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another potential direction is the development of more potent and selective NR2B antagonists, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanisms underlying the effects of this compound 25-6981 on synaptic plasticity and cognitive function.

Synthesis Methods

The synthesis of (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981 involves the reaction of 1-(4-methoxyphenyl) piperazine with 2-bromo-5-methylbenzoic acid, followed by cyclization and deprotection steps. The final product is obtained as a white crystalline powder, which is highly soluble in water.

Scientific Research Applications

(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981 has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. It has been shown to be effective in reducing neuronal damage in animal models of stroke, traumatic brain injury, and epilepsy. This compound 25-6981 has also been used to investigate the mechanisms underlying learning and memory processes.

properties

IUPAC Name

(5R)-5-methyl-4,7-diazaspiro[2.5]octane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-6-4-8-5-7(9-6)2-3-7;;/h6,8-9H,2-5H2,1H3;2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGBVHLSHNCEEE-QYCVXMPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2(N1)CC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCC2(N1)CC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.